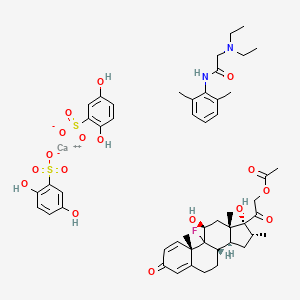
Doxiproct plus
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Doxiproct Plus is a rectal ointment used primarily for the treatment of internal and external hemorrhoids, anal pruritus, anal eczema, anitis, perianitis, cryptitis, papillitis, acute hemorrhoidal thrombosis, and anal fissures . The active ingredients in this compound include calcium dobesilate, lidocaine hydrochloride, and dexamethasone acetate . Calcium dobesilate acts on the capillary walls, lidocaine hydrochloride serves as a local anesthetic, and dexamethasone acetate is a corticosteroid with anti-inflammatory and antipruritic properties .
Métodos De Preparación
The preparation of Doxiproct Plus involves the synthesis of its active ingredients:
Calcium Dobesilate: This compound is synthesized through the sulfonation of hydroquinone followed by neutralization with calcium hydroxide.
Lidocaine Hydrochloride: Lidocaine is synthesized from 2,6-dimethylaniline through a series of reactions including acylation, reduction, and hydrolysis.
Dexamethasone Acetate: This corticosteroid is synthesized from prednisolone through acetylation.
Industrial production methods involve the large-scale synthesis of these compounds followed by their combination in specific proportions to form the ointment. The ointment is then packaged in tubes for distribution .
Análisis De Reacciones Químicas
Doxiproct Plus undergoes various chemical reactions:
Oxidation: Calcium dobesilate can undergo oxidation reactions, which may affect its efficacy.
Reduction: Lidocaine hydrochloride can be reduced to its base form, which is less effective as an anesthetic.
Substitution: Dexamethasone acetate can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia . The major products formed from these reactions include oxidized calcium dobesilate, reduced lidocaine, and substituted dexamethasone derivatives .
Aplicaciones Científicas De Investigación
Doxiproct Plus has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Doxiproct Plus involves the combined effects of its active ingredients:
Calcium Dobesilate: It reduces microvascular permeability and improves capillary resistance, thereby reducing inflammation.
Lidocaine Hydrochloride: It stabilizes neuronal membranes by inhibiting sodium ion fluxes, providing local anesthesia.
Dexamethasone Acetate: It binds to glucocorticoid receptors, modulating gene expression to reduce inflammation and immune responses.
Comparación Con Compuestos Similares
Doxiproct Plus is unique due to its combination of active ingredients. Similar compounds include:
Proctosedyl: Contains hydrocortisone and cinchocaine, but lacks calcium dobesilate.
Anusol: Contains zinc oxide and bismuth subgallate, but does not have lidocaine or dexamethasone.
Preparation H: Contains phenylephrine and witch hazel, but does not include calcium dobesilate or dexamethasone.
This compound stands out due to its comprehensive approach to treating hemorrhoids and related conditions by combining a vasoprotective agent, a local anesthetic, and a corticosteroid .
Propiedades
Número CAS |
76404-12-1 |
|---|---|
Fórmula molecular |
C50H63CaFN2O17S2 |
Peso molecular |
1087.2 g/mol |
Nombre IUPAC |
calcium;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;2,5-dihydroxybenzenesulfonate;[2-[(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H31FO6.C14H22N2O.2C6H6O5S.Ca/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;2*7-4-1-2-5(8)6(3-4)12(9,10)11;/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3;7-9H,5-6,10H2,1-4H3,(H,15,17);2*1-3,7-8H,(H,9,10,11);/q;;;;+2/p-2/t13-,17+,18+,19+,21+,22+,23?,24+;;;;/m1..../s1 |
Clave InChI |
XEJLOZIIJDYLQR-PNTPOIPESA-L |
SMILES isomérico |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Ca+2] |
SMILES canónico |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


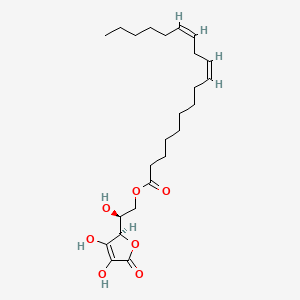
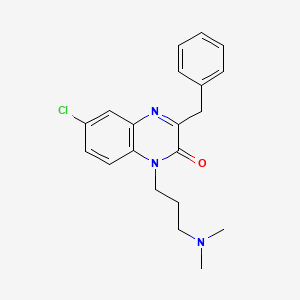
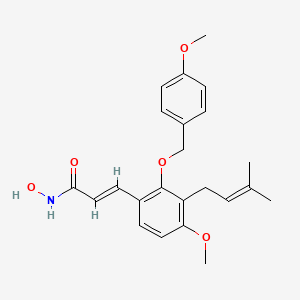
![3-[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]-2-methylsulfanylpropanoic acid](/img/structure/B15192325.png)
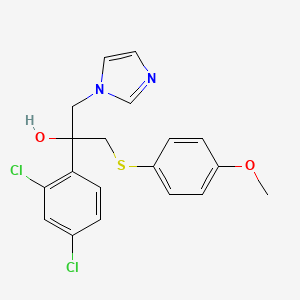
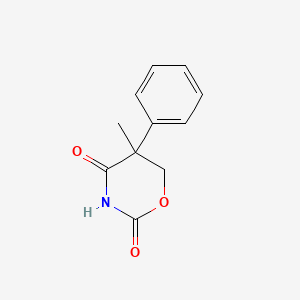
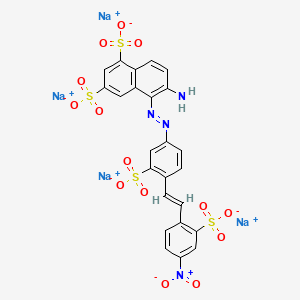
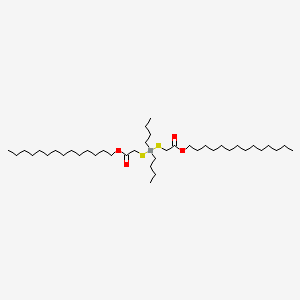
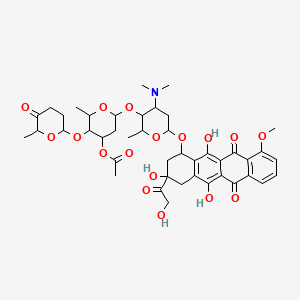
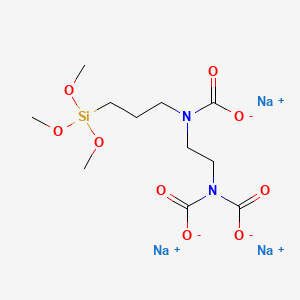

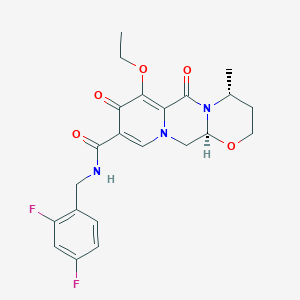

![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)
